4-Phenylbutyrate

HDAC inhibition epigenetics cancer research

4-Phenylbutyrate (4-PBA) uniquely combines HDAC inhibition (IC50 0.4-5.45 mM) with chemical chaperone activity to mitigate ER stress—a dual action not replicated by sodium butyrate or TUDCA. Clinically validated as an ammonia scavenger for urea cycle disorders, it is the reference standard for PK studies (32% higher ammonia AUC vs. GPB). Essential for epigenetic-proteostatic crosstalk research and ER stress-mediated fibrosis models (validated in UUO rat model at 30-300 mg/kg). Choose high-purity ≥98% 4-PBA for reproducible, publication-grade results.

Molecular Formula C10H11O2-
Molecular Weight 163.19 g/mol
Cat. No. B1260699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylbutyrate
Synonyms4-phenylbutyrate
4-phenylbutyric acid
4-phenylbutyric acid, calcium salt
4-phenylbutyric acid, sodium salt
Ammonaps
Buphenyl
sodium 4-phenylbutanoate
sodium 4-phenylbutyrate
sodium phenylbutyrate
Molecular FormulaC10H11O2-
Molecular Weight163.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)[O-]
InChIInChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/p-1
InChIKeyOBKXEAXTFZPCHS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylbutyrate: A Dual-Action HDAC Inhibitor and Chemical Chaperone for Research and Clinical Procurement


4-Phenylbutyrate (4-PBA, sodium 4-phenylbutyrate) is a small-molecule aromatic fatty acid that functions as a dual-action pharmacological agent, exhibiting both histone deacetylase (HDAC) inhibitory activity and chemical chaperone properties that mitigate endoplasmic reticulum (ER) stress [1]. Clinically, 4-PBA is approved as an ammonia scavenger for the chronic management of urea cycle disorders (UCDs), where its metabolites—phenylacetic acid (PAA) and phenylacetylglutamine (PAGN)—provide an alternative pathway for nitrogen excretion [2]. This compound's multi-mechanistic profile distinguishes it from single-action analogs such as sodium butyrate (primarily HDAC inhibition) or tauroursodeoxycholic acid (TUDCA; primarily chemical chaperone activity) [3].

Why 4-Phenylbutyrate Cannot Be Substituted with Generic Short-Chain Fatty Acids or Single-Action Chaperones


Direct substitution of 4-phenylbutyrate with in-class compounds such as sodium butyrate, valproic acid, or TUDCA is scientifically unjustified due to substantial quantitative differences in potency, mechanism, and clinical validation. While sodium butyrate and 4-PBA both inhibit HDACs, their IC50 values differ markedly in specific cellular contexts [1]. More critically, 4-PBA uniquely combines HDAC inhibition with chemical chaperone activity, enabling simultaneous modulation of epigenetic and proteostatic pathways—a dual action not shared by butyrate (lacks chaperone activity) or TUDCA (lacks HDAC inhibition) [2]. In clinical urea cycle disorder management, substitution with glycerol phenylbutyrate (GPB) alters pharmacokinetic profiles and ammonia control metrics, with GPB demonstrating ~30% lower 24-hour ammonia exposure (AUC 26.2 vs. 38.4 µmol/L) and different dosing requirements [3]. These quantitative disparities directly impact experimental reproducibility and therapeutic outcomes.

Quantitative Differentiation of 4-Phenylbutyrate Against Closest Analogs: Head-to-Head and Cross-Study Comparisons


HDAC Inhibition Potency: 4-Phenylbutyrate Exhibits Millimolar IC50, Four Orders of Magnitude Weaker than Trichostatin A

4-Phenylbutyrate inhibits HDAC activity with reported IC50 values ranging from 0.4 mM to 5.45 mM depending on assay conditions and cell lines, placing it in the millimolar potency class characteristic of short-chain fatty acid HDAC inhibitors [1]. In direct comparative studies against Toxoplasma gondii HDAC, 4-PBA, sodium butyrate, and sodium valproate all exhibited IC50 values in the 1-5 mM range, whereas the hydroxamic acid HDAC inhibitor trichostatin A (TSA) demonstrated nanomolar potency with an IC50 of approximately 1.8 nM [2]. This four-order-of-magnitude potency differential has critical implications for experimental design: achieving cellular HDAC inhibition with 4-PBA requires high millimolar concentrations (typically 2-10 mM), whereas TSA is effective at low nanomolar levels .

HDAC inhibition epigenetics cancer research

Clinical Ammonia Scavenging: Sodium Phenylbutyrate Achieves 32% Higher Ammonia Exposure vs. Glycerol Phenylbutyrate in Urea Cycle Disorder Patients

In a Phase 2 randomized, active-controlled, crossover study of adult urea cycle disorder patients (n=10), sodium phenylbutyrate (NaPBA) treatment resulted in time-normalized 24-hour blood ammonia area under the curve (AUC) of 38.4 µmol/L and peak ammonia concentration (Cmax) of 79.1 µmol/L [1]. When the same patients were switched to an equimolar dose of glycerol phenylbutyrate (GPB), ammonia AUC decreased to 26.2 µmol/L and Cmax to 56.3 µmol/L, representing an approximate 32% reduction in ammonia exposure with GPB [1]. Systemic exposure (AUC0-24) to the active moiety phenylbutyric acid (PBA) was 27% lower on GPB (540 vs. 739 µg·h/mL) [1]. Notably, two hyperammonemic events occurred on NaPBA while none occurred on GPB during the study period [1].

urea cycle disorders ammonia scavenging clinical pharmacokinetics

Chemical Chaperone Efficacy: TUDCA Mitigates Protein Aggregation More Efficiently than 4-PBA, with Differential PERK-eIF2α-ATF4 Pathway Activation

A direct comparative study evaluated the protein aggregation mitigation capacity of 4-phenylbutyrate (PBA) versus tauroursodeoxycholic acid (TUDCA) using stress-induced bovine serum albumin (BSA) aggregation in vitro [1]. TUDCA effectively mitigated BSA protein aggregation, whereas PBA demonstrated markedly lower efficacy in the same assay [1]. Mechanistically, TUDCA activates PERK-mediated eIF2α phosphorylation leading to robust ATF4 expression, while PBA-induced eIF2α phosphorylation occurs through a PERK-independent mechanism resulting in low ATF4 expression [1]. Furthermore, TUDCA, unlike PBA, does not decrease cell viability and protects against tunicamycin-induced, UV-irradiation-induced, and PBA-induced PARP cleavage and cell death in HepG2 cells [1].

protein misfolding ER stress chemical chaperone

Renal Fibrosis Protection: 4-PBA Significantly Reduces GRP78, CHOP, ATF4, and Phospho-JNK in Unilateral Ureteral Obstruction Rat Model

In a rat unilateral ureteral obstruction (UUO) model of renal tubulointerstitial fibrosis, 4-phenylbutyrate treatment significantly reduced the expression of key ER stress markers compared to untreated UUO controls [1]. Specifically, 4-PBA decreased glucose-regulated protein 78 (GRP78), C/EBP homologous protein (CHOP), activating transcription factor 4 (ATF4), and phosphorylated JNK protein levels while restoring spliced X-box-binding protein 1 (XBP1) expression [1]. These molecular changes were accompanied by attenuated increases in α-smooth muscle actin (α-SMA) and connective tissue growth factor (CTGF), reduced tubulointerstitial fibrosis, and decreased apoptosis in UUO kidneys [1]. In vitro, 4-PBA counteracted TGF-β-induced increases in ER stress markers, profibrotic factors, and apoptotic markers in NRK-52E renal tubular cells [1].

renal fibrosis ER stress in vivo pharmacology

Pediatric Ammonia Control: Glycerol Phenylbutyrate Reduces 24-Hour Ammonia AUC by 21% vs. Sodium Phenylbutyrate in Young Children with UCDs

In an open-label switch-over study of 15 pediatric urea cycle disorder patients aged 2 months to 5 years, daily ammonia exposure (24-hour AUC) was lower on glycerol phenylbutyrate (GPB) compared to sodium phenylbutyrate (NaPBA) [1]. The ratio of means for ammonia AUC was 0.79 (95% CI: 0.593-1.055), meeting predefined noninferiority criteria and demonstrating a 21% reduction in ammonia exposure with GPB (P=0.03 by Wilcoxon test) [1]. Urinary phenylacetylglutamine (PAGN) concentration was greater on morning voids and exhibited less variability over 24 hours with GPB versus NaPBA [1]. Additionally, 23 of 35 patient-reported symptoms improved or resolved upon switching to GPB [1].

pediatric urea cycle disorders ammonia control pharmacokinetics

Cell Line-Specific Antiproliferative Activity: 4-PBA IC50 Ranges from 3.0 mM to 8.9 mM Across Different Cancer Cell Lines

4-Phenylbutyrate exhibits cell line-dependent antiproliferative activity with IC50 values spanning an approximately 3-fold range [1]. In oral squamous cell carcinoma (OSCC) cell lines treated for 72 hours, sodium phenylbutyrate demonstrated IC50 values of 4.091 mM (CAL27), 3.712 mM (HSC3), and 3.015 mM (SCC4) . In contrast, against human A-375 melanoma cells, 4-PBA exhibited a higher IC50 of 8.94 mM in MTT viability assays after 72 hours [1]. In NSCLC cell lines, 2 mM 4-PBA inhibited cell growth [2]. This variability underscores the importance of cell line-specific potency assessment rather than relying on a single IC50 value.

cancer cell proliferation HDAC inhibition antiproliferative activity

Optimal Procurement and Application Scenarios for 4-Phenylbutyrate Based on Quantitative Differentiation Evidence


Urea Cycle Disorder Clinical Research Requiring Direct Ammonia Scavenging Comparison

Investigators conducting clinical studies of ammonia scavenging in urea cycle disorders should procure both sodium phenylbutyrate (NaPBA) and glycerol phenylbutyrate (GPB) when head-to-head pharmacokinetic comparisons are required. As demonstrated in Phase 2 adult studies, NaPBA produces 32% higher 24-hour ammonia AUC (38.4 vs. 26.2 µmol/L) and 27% higher systemic PBA exposure compared to GPB [1]. These quantitative differences are essential for interpreting cross-study ammonia control data and for understanding the pharmacokinetic basis of clinical outcomes.

Dual-Mechanism Experimental Designs Requiring Combined HDAC Inhibition and ER Stress Modulation

4-Phenylbutyrate is uniquely positioned for experimental designs requiring simultaneous modulation of HDAC activity and ER stress pathways. Unlike sodium butyrate (which lacks chemical chaperone activity) or TUDCA (which lacks HDAC inhibition), 4-PBA provides dual functionality that enables investigation of epigenetic-proteostatic crosstalk [1][2]. Researchers should select 4-PBA when the experimental question explicitly requires both activities, but must account for its millimolar HDAC IC50 (0.4-5.45 mM) and the high working concentrations (2-10 mM) required for cellular assays [3].

Renal Fibrosis and Kidney Disease Models Requiring In Vivo ER Stress Reduction

Investigators utilizing rodent models of renal tubulointerstitial fibrosis should procure 4-PBA for studies examining ER stress-mediated pathology. In the UUO rat model, 4-PBA significantly reduced GRP78, CHOP, ATF4, and phospho-JNK expression while restoring spliced XBP1, correlating with attenuated fibrosis and apoptosis [1]. This established in vivo efficacy profile makes 4-PBA a suitable positive control or intervention compound for kidney fibrosis studies, with dosing typically ranging from 30-300 mg/kg in rodent models [2].

Pediatric Urea Cycle Disorder Studies Requiring Age-Stratified Ammonia Control Data

For research involving pediatric urea cycle disorder populations (ages 2 months to 5 years), procurement of sodium phenylbutyrate (NaPBA) must be contextualized against published comparator data showing that glycerol phenylbutyrate (GPB) reduces 24-hour ammonia AUC by 21% (ratio of means 0.79, P=0.03) in this specific population [1]. NaPBA remains the established reference standard, but its higher ammonia exposure profile relative to GPB should inform study design, dose selection, and interpretation of ammonia control outcomes in young children.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenylbutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.